molecular formula C24H22O6 B1683854 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one CAS No. 914913-88-5

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Cat. No.: B1683854
CAS No.: 914913-88-5
M. Wt: 406.4 g/mol
InChI Key: YEAHTLOYHVWAKW-UHFFFAOYSA-N
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Description

Palomid 529 is a novel small-molecule drug that functions as a dual inhibitor of the TORC1 and TORC2 complexes. It is known for its ability to reduce tumor growth, angiogenesis, and vascular permeability. This compound is particularly significant in cancer research due to its inhibition of the PI3K/Akt/mTOR signaling pathway, which is central to promoting both tumor and tumor stroma .

Scientific Research Applications

Palomid 529 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Palomid 529, also known as P529, primarily targets the TORC1 and TORC2 complexes . These complexes are part of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in promoting both tumor and tumor stroma .

Mode of Action

P529 is unique in that it causes the dissociation of both the TORC1 and TORC2 complexes . This results in the inhibition of both Akt and mTOR signaling . By inhibiting these complexes, P529 prevents upstream Akt activation through feedback loops .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a central point of dysregulation in many cancer cells . P529 shows both inhibition of Akt signaling and mTOR signaling similarly in tumor and vasculature . This pathway is often overactivated in various cancers, reducing apoptosis and promoting proliferation .

Pharmacokinetics

This is significant as it suggests that P529 could be used in the treatment of brain tumors, such as glioblastoma .

Result of Action

P529 has been shown to inhibit tumor growth, angiogenesis, and vascular permeability . It retains the beneficial aspects of tumor vascular normalization . Moreover, P529 has the additional benefit of blocking pAktS473 signaling consistent with blocking TORC2 in all cells .

Action Environment

The action of P529 can be influenced by the tumor microenvironment. For example, Akt signaling is increased in the tumor endothelium, likely from the constant bombardment of growth factors from the activated tumor and stroma . The blood-brain barrier can also influence the action of P529, particularly in the context of brain tumors .

Safety and Hazards

Palomid 529 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Palomid 529 has been used in trials studying the treatment of Age-Related Macular Degeneration . It has also been suggested that upregulation of DEPTOR expression or activity may present a novel therapeutic strategy for mTOR kinase inhibition .

Biochemical Analysis

Biochemical Properties

Palomid 529 plays a significant role in biochemical reactions by inhibiting the TORC1 and TORC2 complexes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. Palomid 529 interacts with several key biomolecules, including the mammalian target of rapamycin (mTOR), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). By binding to these enzymes, Palomid 529 effectively inhibits their activity, leading to reduced tumor growth, angiogenesis, and vascular permeability .

Cellular Effects

Palomid 529 exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly the PI3K/Akt/mTOR pathway. This inhibition results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Additionally, Palomid 529 affects gene expression and cellular metabolism by modulating the activity of key transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Palomid 529 involves its binding interactions with the TORC1 and TORC2 complexes. By binding to these complexes, Palomid 529 inhibits their activity, leading to the dissociation of the TORC complexes and subsequent inhibition of Akt and mTOR signaling. This inhibition results in decreased phosphorylation of downstream targets, such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, ultimately reducing cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palomid 529 have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Degradation of Palomid 529 can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Palomid 529 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis .

Dosage Effects in Animal Models

The effects of Palomid 529 vary with different dosages in animal models. At lower doses, Palomid 529 effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed. These findings highlight the importance of optimizing the dosage of Palomid 529 to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Palomid 529 is involved in several metabolic pathways, primarily through its interaction with the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, Palomid 529 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Palomid 529 interacts with enzymes and cofactors involved in various metabolic processes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, Palomid 529 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Palomid 529’s distribution is influenced by factors such as tissue permeability, blood flow, and cellular uptake mechanisms. These factors determine the compound’s localization and accumulation within target tissues .

Subcellular Localization

Palomid 529 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows Palomid 529 to effectively inhibit the TORC1 and TORC2 complexes and exert its therapeutic effects. Understanding the subcellular localization of Palomid 529 is essential for optimizing its efficacy and minimizing off-target effects .

Preparation Methods

The synthesis of Palomid 529 involves multiple steps, starting with the preparation of the core structure, which is a coumarin derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Palomid 529 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones.

    Reduction: Reduction reactions can occur at the ketone group, converting it back to the hydroxyethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced derivatives of Palomid 529.

Comparison with Similar Compounds

Palomid 529 is unique among PI3K/Akt/mTOR inhibitors due to its ability to inhibit both TORC1 and TORC2 complexes. This dual inhibition allows it to bypass feedback loops that can lead to increased Akt signaling in some tumor cells, a limitation observed with other mTOR inhibitors such as rapamycin . Similar compounds include:

Palomid 529’s unique ability to inhibit both TORC1 and TORC2 complexes, along with its favorable pharmacokinetic properties, makes it a promising candidate for further research and development in cancer therapy and other applications.

Properties

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026005
Record name 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914913-88-5
Record name Palomid 529
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Record name Palomid 529
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Record name Palomid 529
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URL https://www.drugbank.ca/drugs/DB12812
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Record name 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
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Record name 914913-88-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
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8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
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8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
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8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
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8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
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8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

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